N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyridazine ring, a carboxamide group, and a diethoxyphenyl moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide typically involves the reaction of 3,4-diethoxyphenylacetic acid with hydrazine to form the corresponding hydrazide This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno-pyrimidine ring instead of a pyridazine ring.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide is unique due to the presence of the diethoxyphenyl group and the pyridazine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-3-22-15-8-7-13(12-16(15)23-4-2)9-11-18-17(21)14-6-5-10-19-20-14/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,18,21) |
InChI Key |
WLAPGGCVCRDMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=NN=CC=C2)OCC |
Origin of Product |
United States |
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